molecular formula C21H20INO4 B5351739 4-[(E)-2-(4-butan-2-yloxy-3-iodo-5-methoxyphenyl)-1-cyanoethenyl]benzoic acid

4-[(E)-2-(4-butan-2-yloxy-3-iodo-5-methoxyphenyl)-1-cyanoethenyl]benzoic acid

Cat. No.: B5351739
M. Wt: 477.3 g/mol
InChI Key: FFJSOGJFBBKZNH-MFOYZWKCSA-N
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Description

4-[(E)-2-(4-butan-2-yloxy-3-iodo-5-methoxyphenyl)-1-cyanoethenyl]benzoic acid is a complex organic compound characterized by its unique structure, which includes a cyanoethenyl group and a benzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(E)-2-(4-butan-2-yloxy-3-iodo-5-methoxyphenyl)-1-cyanoethenyl]benzoic acid typically involves multi-step organic reactions. One common approach is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base. The reaction conditions often include the use of solvents such as toluene or ethanol and temperatures ranging from room temperature to 100°C.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, optimizing reaction conditions such as temperature, pressure, and catalyst concentration is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

4-[(E)-2-(4-butan-2-yloxy-3-iodo-5-methoxyphenyl)-1-cyanoethenyl]benzoic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the iodine atom, where it can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Sodium iodide in acetone for halogen exchange reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes.

Scientific Research Applications

4-[(E)-2-(4-butan-2-yloxy-3-iodo-5-methoxyphenyl)-1-cyanoethenyl]benzoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for creating more complex molecules.

    Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 4-[(E)-2-(4-butan-2-yloxy-3-iodo-5-methoxyphenyl)-1-cyanoethenyl]benzoic acid involves its interaction with specific molecular targets. The cyanoethenyl group can participate in various biochemical pathways, potentially inhibiting or activating certain enzymes. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(E)-2-(4-butoxy-3-iodo-5-methoxyphenyl)-1-cyanoethenyl]benzoic acid
  • 4-[(E)-2-(4-butan-2-yloxy-3-chloro-5-methoxyphenyl)-1-cyanoethenyl]benzoic acid

Uniqueness

The uniqueness of 4-[(E)-2-(4-butan-2-yloxy-3-iodo-5-methoxyphenyl)-1-cyanoethenyl]benzoic acid lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties. This compound’s iodine atom and cyanoethenyl group make it particularly versatile for various chemical reactions and applications.

Properties

IUPAC Name

4-[(E)-2-(4-butan-2-yloxy-3-iodo-5-methoxyphenyl)-1-cyanoethenyl]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20INO4/c1-4-13(2)27-20-18(22)10-14(11-19(20)26-3)9-17(12-23)15-5-7-16(8-6-15)21(24)25/h5-11,13H,4H2,1-3H3,(H,24,25)/b17-9-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFJSOGJFBBKZNH-MFOYZWKCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)OC1=C(C=C(C=C1I)C=C(C#N)C2=CC=C(C=C2)C(=O)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(C)OC1=C(C=C(C=C1I)/C=C(/C#N)\C2=CC=C(C=C2)C(=O)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20INO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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